Carbamic acid, [3-(bromomethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester
Description
This compound is a tert-butyl carbamate derivative featuring a pyridine ring substituted with a bromomethyl (-CH₂Br) group at the 3-position. The bromomethyl group enhances reactivity, making it valuable in alkylation reactions or as an intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
tert-butyl N-[3-(bromomethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-8(7-12)5-4-6-13-9/h4-6H,7H2,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKNEQNNPVEMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201154997 | |
| Record name | Carbamic acid, [3-(bromomethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201154997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877593-12-9 | |
| Record name | Carbamic acid, [3-(bromomethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877593-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [3-(bromomethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201154997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [3-(bromomethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester typically involves the reaction of 3-(bromomethyl)-2-pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [3-(bromomethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amides, while oxidation reactions can produce carboxylic acids or ketones .
Scientific Research Applications
Carbamic acid, [3-(bromomethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, [3-(bromomethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
Biological Activity
Carbamic acid, [3-(bromomethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridinyl group, which is known for its ability to interact with biological macromolecules. Its structure allows it to potentially inhibit specific enzymes by forming covalent bonds with active sites or altering enzyme conformations through allosteric binding.
Molecular Formula
- Molecular Formula : C₁₁H₁₄BrN₃O₂
- Molecular Weight : Approximately 288.15 g/mol
Enzyme Inhibition
Research indicates that carbamic acid derivatives exhibit notable enzyme inhibitory properties. For instance:
- Mechanism : The compound may bind to the active site of enzymes, effectively blocking their catalytic activity. This characteristic allows researchers to investigate specific enzyme functions and pathways within biological systems.
- Applications : Studies have shown that such compounds can inhibit acid ester hydrolase enzymes, suggesting potential applications in drug design targeting metabolic pathways.
Anti-inflammatory and Antimicrobial Properties
Ongoing investigations into the anti-inflammatory and antimicrobial properties of carbamic acid derivatives are promising. The unique combination of functional groups in the compound enhances its applicability in both synthetic chemistry and medicinal research.
Study 1: Enzyme Interaction
In a study examining the interactions of carbamic acid derivatives with biological targets, it was found that these compounds could significantly affect enzyme activity through covalent bonding or allosteric modulation. The specific mechanisms depend on the target molecules involved. Further research is needed to elucidate these pathways fully and their implications for therapeutic applications.
Study 2: Synthesis and Biological Evaluation
A series of pyridinyl carbamate derivatives were synthesized and evaluated for their biological activities. The results indicated that certain derivatives demonstrated effective inhibition of acetylcholinesterase, suggesting potential use in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities of Carbamic Acid Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
